Cas no 2137575-74-5 (3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline)

3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline is a versatile quinoline derivative with significant potential in synthetic and medicinal chemistry. The presence of a hydrazinyl group at the 3-position enhances its reactivity as a building block for heterocyclic compounds, while the 5-methoxy and 2-trifluoromethyl substituents contribute to its electronic and steric properties, making it valuable for structure-activity studies. This compound is particularly useful in the synthesis of biologically active molecules, including potential pharmaceuticals, due to its ability to form stable intermediates. Its trifluoromethyl group further improves metabolic stability and lipophilicity, which are critical for drug design applications. The combination of these functional groups makes it a promising scaffold for targeted chemical modifications.
3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline structure
2137575-74-5 structure
Product name:3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline
CAS No:2137575-74-5
MF:C11H10F3N3O
Molecular Weight:257.211812496185
CID:6122190
PubChem ID:165716178

3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline 化学的及び物理的性質

名前と識別子

    • 2137575-74-5
    • EN300-801877
    • 3-hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline
    • 3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline
    • インチ: 1S/C11H10F3N3O/c1-18-9-4-2-3-7-6(9)5-8(17-15)10(16-7)11(12,13)14/h2-5,17H,15H2,1H3
    • InChIKey: KBHHMXCIICKJHI-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=C2C(=CC=CC2=N1)OC)NN)(F)F

計算された属性

  • 精确分子量: 257.07759644g/mol
  • 同位素质量: 257.07759644g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 287
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 60.2Ų

3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-801877-2.5g
3-hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline
2137575-74-5 95.0%
2.5g
$1650.0 2025-03-21
Enamine
EN300-801877-5.0g
3-hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline
2137575-74-5 95.0%
5.0g
$2443.0 2025-03-21
Enamine
EN300-801877-0.05g
3-hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline
2137575-74-5 95.0%
0.05g
$707.0 2025-03-21
Enamine
EN300-801877-0.25g
3-hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline
2137575-74-5 95.0%
0.25g
$774.0 2025-03-21
Enamine
EN300-801877-10.0g
3-hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline
2137575-74-5 95.0%
10.0g
$3622.0 2025-03-21
Enamine
EN300-801877-0.5g
3-hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline
2137575-74-5 95.0%
0.5g
$809.0 2025-03-21
Enamine
EN300-801877-0.1g
3-hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline
2137575-74-5 95.0%
0.1g
$741.0 2025-03-21
Enamine
EN300-801877-1.0g
3-hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline
2137575-74-5 95.0%
1.0g
$842.0 2025-03-21

3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline 関連文献

3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinolineに関する追加情報

Comprehensive Overview of 3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline (CAS No. 2137575-74-5): Properties, Applications, and Research Insights

The compound 3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline (CAS No. 2137575-74-5) is a specialized quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. With a molecular formula that incorporates a trifluoromethyl group, a methoxy substituent, and a hydrazinyl moiety, this molecule exhibits remarkable versatility in synthetic applications. Researchers are particularly interested in its potential as a building block for drug discovery, given the increasing demand for fluorinated compounds in modern therapeutics.

In recent years, the scientific community has focused on quinoline-based scaffolds due to their broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the trifluoromethyl group in 3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline enhances its metabolic stability and lipophilicity, making it a valuable candidate for medicinal chemistry projects. This aligns with the growing trend of fluorine incorporation in drug design, a topic frequently searched in AI-driven drug discovery platforms.

From a synthetic perspective, CAS No. 2137575-74-5 serves as a pivotal intermediate in the preparation of more complex heterocyclic systems. Its hydrazinyl functionality allows for facile condensation reactions with carbonyl compounds, enabling the construction of pyrazole or triazole hybrids. Such transformations are highly relevant to researchers exploring click chemistry methodologies, a hot topic in green chemistry forums and academic search queries.

The methoxy group at the 5-position of the quinoline core contributes to the compound's electronic properties, influencing its reactivity in cross-coupling reactions. This characteristic has sparked interest in materials science applications, particularly in the development of organic semiconductors and fluorescent probes. These applications resonate with current industry trends toward sustainable electronics, a frequently searched term in scientific databases.

Analytical studies of 3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline typically employ advanced techniques such as HPLC-MS and NMR spectroscopy to verify purity and structural integrity. The compound's stability under various conditions makes it suitable for high-throughput screening in drug discovery pipelines, addressing the pharmaceutical industry's need for reliable screening compounds—a common search term among research scientists.

Environmental considerations surrounding fluorinated compounds have prompted investigations into the biodegradation pathways of molecules like 2137575-74-5. Recent publications discuss its potential ecological impact, aligning with the increased public interest in green pharmaceuticals and sustainable chemistry practices. These topics consistently rank high in academic search engines and research publication databases.

In the context of structure-activity relationship (SAR) studies, modifications to the hydrazinyl group of 3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline have shown promising results in enhancing target specificity. This approach mirrors current trends in precision medicine and personalized therapeutics, which dominate discussions in biomedical research circles and generate substantial search traffic in scientific literature repositories.

The commercial availability of CAS No. 2137575-74-5 through specialty chemical suppliers has facilitated its adoption in diverse research programs. Quality control specifications typically emphasize chromatographic purity and structural verification, reflecting the compound's importance in high-value synthesis applications. These quality parameters are frequently queried in chemical procurement databases and supplier evaluation platforms.

Future research directions for 3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline may explore its utility in catalytic systems or as a ligand in metal-organic frameworks (MOFs). These potential applications connect with emerging interests in nanotechnology and advanced materials, which consistently appear in scientific trend analyses and research funding announcements.

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